Welcome to the BenchChem Online Store!
molecular formula C8H16N2O3 B8773087 Tert-butyl 2-(2-aminoacetamido)acetate

Tert-butyl 2-(2-aminoacetamido)acetate

Cat. No. B8773087
M. Wt: 188.22 g/mol
InChI Key: VJEYRLMJNBJAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242013B2

Procedure details

To a mixture of the glycine tert-butyl ester hydrogen chloride salt (70) (484 mg, 2.9 mmol) in dichloromethane (25 mL) was added Fmoc-Gly-OH (71) (0.861 mg, 2.99 mmol), DIPEA (756 mg, 4.35 mmol) and HATU (1.3 g, 3.5 mmol). The reaction mixture was stirred at an ambient temperature for 16 h and then poured into ethyl acetate and was washed with water (3×) and brine (1×). The organic phase was dried over MgSO4, filtered and concentrated under reduced pressure. The resulting residue was purified via radial chromatography on a 2 mm plate eluting with 5% methanol/dichloromethane. Product containing fractions were concentrated under reduced pressure and treated with 20% piperidine/dichloromethane (10 mL) for 1 h, before being concentrated under reduced pressure and then purified twice via radial chromatography on a 2 mm plate eluting with a gradient of 5 to 10% methanol/dichloromethane to provide (200 mg, 37%): 1H-NMR (400 MHz, CDCl3) δ 7.62 (s, 1H), 4.00 (s, 2H), 3.39 (s, 2H), 1.47 (s, 9H).
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.861 mg
Type
reactant
Reaction Step Two
Name
Quantity
756 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O:6][C:7](=[O:10])[CH2:8][NH2:9])([CH3:5])([CH3:4])[CH3:3].[NH:11](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[CH2:12][C:13](O)=[O:14].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>ClCCl.C(OCC)(=O)C>[NH2:11][CH2:12][C:13]([NH:9][CH2:8][C:7]([O:6][C:2]([CH3:5])([CH3:4])[CH3:3])=[O:10])=[O:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
484 mg
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CN)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.861 mg
Type
reactant
Smiles
N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Name
Quantity
756 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at an ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water (3×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via radial chromatography on a 2 mm plate
WASH
Type
WASH
Details
eluting with 5% methanol/dichloromethane
ADDITION
Type
ADDITION
Details
Product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 20% piperidine/dichloromethane (10 mL) for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified twice via radial chromatography on a 2 mm plate
WASH
Type
WASH
Details
eluting with a gradient of 5 to 10% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
to provide (200 mg, 37%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NCC(=O)NCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.